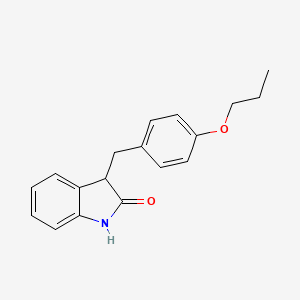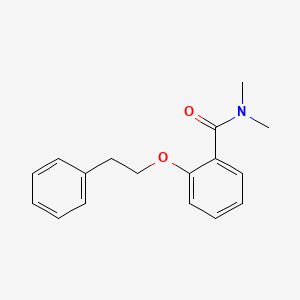![molecular formula C17H24N2O5 B5182456 ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)
ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate, also known as EMA-Butanoate, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a derivative of beta-alanine, an amino acid found in the human body. EMA-Butanoate has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of cytokine production. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Additionally, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been shown to protect neurons from oxidative stress, which can lead to a reduction in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it readily available for scientific research. However, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has some limitations for lab experiments, including its limited stability in solution and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee. One direction is the further study of its anti-inflammatory and anti-cancer effects, with the goal of developing new therapies for inflammatory diseases and cancer. Another direction is the study of its neuroprotective effects, with the goal of developing new therapies for neurodegenerative diseases. Additionally, the development of new synthesis methods for ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee could lead to improvements in its stability and specificity for lab experiments.
Synthesemethoden
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee can be synthesized through various methods, including the reaction of beta-alanine with 4-methoxybenzoyl chloride and butyl chloroformate. The reaction yields ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee as a white powder, which can be purified through recrystallization. Other methods of synthesis include the reaction of beta-alanine with 4-methoxybenzoyl isocyanate and ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been used in scientific research for its various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
ethyl 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-3-24-16(21)5-4-11-18-15(20)10-12-19-17(22)13-6-8-14(23-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPDMTUNESHGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-[(4-methoxyphenyl)carbonyl]-beta-alanyl}amino)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)


![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)